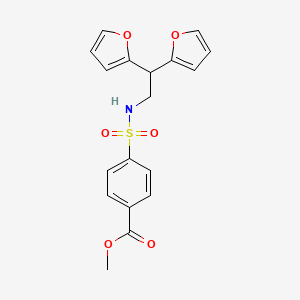

methyl 4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)benzoate, also known as DBIBO, is a chemical compound that has been extensively studied in scientific research. It is a sulfonamide derivative that has gained attention due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Renewable Resources

- Renewable PET Production: Research has identified silica molecular sieves with zeolite beta topology as effective catalysts for Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans, crucial for producing biobased terephthalic acid precursors. This pathway highlights the potential of furan derivatives in sustainable material production, particularly in synthesizing materials like PET from biomass-derived compounds (Pacheco et al., 2015).

Chemical Synthesis and Reactivity

- Furan Diels-Alder Reaction: A study on difluorinated alkenoate and its reaction with furan under tin(IV) catalysts revealed a unique reactivity pattern, emphasizing the peculiar behavior of furan derivatives in synthetic organic chemistry. This work also sheds light on the utility of furan derivatives in facilitating complex chemical transformations (Griffith et al., 2006).

Material Science and Polymers

- Biobased Polyesters: The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters showcases the creation of novel biobased furan polyesters. These materials possess significant implications for developing sustainable plastics and fibers, illustrating the application of furan derivatives in creating environmentally friendly materials (Jiang et al., 2014).

Corrosion Inhibition

- Metal Protection: Furan derivatives have been investigated for their role in inhibiting corrosion on mild steel in acidic environments. Such studies reveal the potential of methyl 4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)benzoate related compounds in industrial applications where metal preservation is crucial (Khaled, 2010).

Molecular Interaction Studies

- Hydrogen Bonding in Binary Mixtures: Investigation into the dielectric and thermodynamic behavior of binary mixtures involving alcohol and alkyl benzoates, including compounds structurally similar to methyl 4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)benzoate, provides insights into molecular interactions critical for designing solvents and understanding solvent dynamics (Mohan et al., 2011).

Eigenschaften

IUPAC Name |

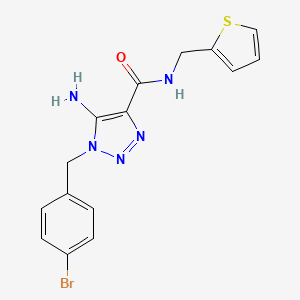

methyl 4-[2,2-bis(furan-2-yl)ethylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6S/c1-23-18(20)13-6-8-14(9-7-13)26(21,22)19-12-15(16-4-2-10-24-16)17-5-3-11-25-17/h2-11,15,19H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWVMGMYEHJTAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926665.png)

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine](/img/structure/B2926668.png)

![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide](/img/structure/B2926673.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2926674.png)

![1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2926677.png)

![4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B2926679.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide](/img/structure/B2926680.png)

![5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B2926681.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2926683.png)